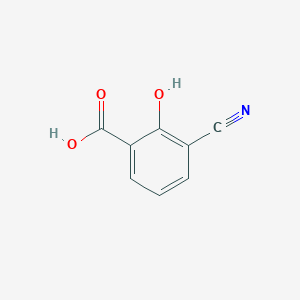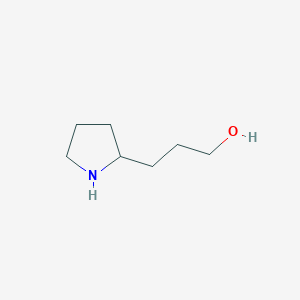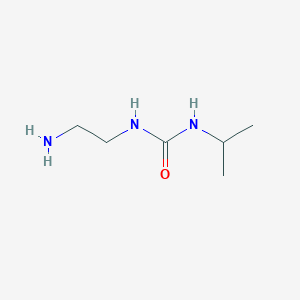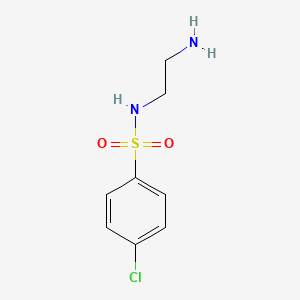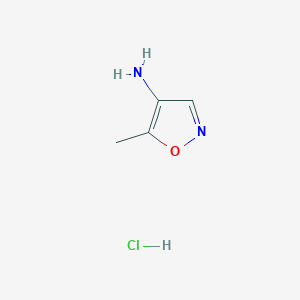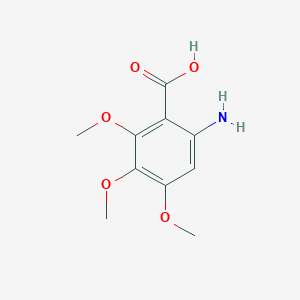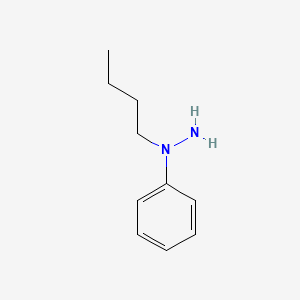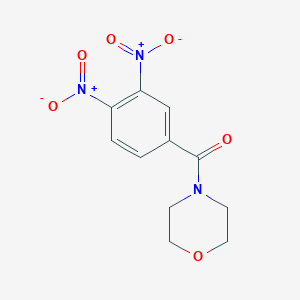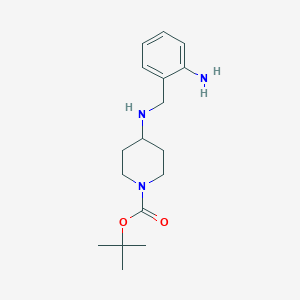
4-Bromo-3-methyl-2-nitrophenol
Vue d'ensemble
Description
4-Bromo-3-methyl-2-nitrophenol is a compound that has been the subject of various studies due to its potential applications in different fields such as medicine, agriculture, and materials science. The compound is characterized by the presence of bromo, methyl, and nitro substituents on a phenol ring, which significantly influence its chemical behavior and properties.
Synthesis Analysis
The synthesis of 4-Bromo-3-methyl-2-nitrophenol-related compounds has been achieved through different methods. For instance, a Schiff base compound related to 4-Bromo-3-methyl-2-nitrophenol was synthesized using a solvent-free mechanochemical green grinding method, which is considered environmentally friendly due to the absence of solvents . Another study reported the synthesis of a bidentate Schiff base ligand and its Ni(II) complex, which could be related to the synthesis pathways of 4-Bromo-3-methyl-2-nitrophenol . Additionally, oxidative bromination has been used to synthesize 2-Bromo-4-methylphenol, which shares some structural similarities with 4-Bromo-3-methyl-2-nitrophenol .
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Bromo-3-methyl-2-nitrophenol has been elucidated using various spectroscopic techniques such as FT-IR, UV-Vis, NMR, and X-ray diffraction . These studies have provided detailed information on the molecular geometry, vibrational frequencies, and electronic properties of these compounds. For example, the crystal structure of a related Schiff base was found to be monoclinic . Theoretical investigations using density functional theory (DFT) have also been conducted to optimize the geometry and analyze the electronic properties of these compounds .
Chemical Reactions Analysis
The chemical reactivity of 4-Bromo-3-methyl-2-nitrophenol-related compounds has been explored in various studies. Nucleophilic aromatic substitution has been used to modify the structure of related compounds, leading to the synthesis of new derivatives and metal complexes . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents, which affect the electron density on the phenol ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-3-methyl-2-nitrophenol-related compounds have been extensively studied. These properties include solubility, molar conductivity, and the formation of complexes with metals . The solvent effect on complexation has been investigated, revealing that isopropanol is a better solvent than ethanol for complex formation . The urease inhibitory activity and antioxidant potential of a related Schiff base have been evaluated, showing considerable biological activity . Additionally, the nonlinear optical properties of these compounds suggest potential applications in materials science .
Applications De Recherche Scientifique
-
Environmental Studies
- Application Summary : 4-Bromo-3-methyl-2-nitrophenol is used in environmental studies to examine contaminant transport and transformation in aquatic systems.
- Results : The specific results of these studies are not provided, but they likely contribute to our understanding of how contaminants behave in aquatic environments.
-
Food Studies
- Application Summary : This compound is also used in food studies to determine the presence of residues in samples.
- Results : The results would provide information about the presence and quantity of certain residues in the food samples.
-
Atmospheric Studies
- Application Summary : Nitrophenols, including 4-Bromo-3-methyl-2-nitrophenol, can be used in atmospheric studies to measure concentrations and stable isotope ratios in atmospheric particulate matter .
- Methods of Application : This compound is likely used as a standard or reference in chromatographic or spectroscopic analyses of atmospheric samples .
- Results : The results would provide information about the presence and quantity of certain compounds in the atmospheric samples .
-
Pharmaceutical Studies
- Application Summary : Nitrophenols, including 4-Bromo-3-methyl-2-nitrophenol, are precursors to several pharmaceuticals . For example, p-Nitrophenol is a precursor to the human analgesic paracetamol (also known as acetaminophen) .
- Methods of Application : The compound is likely used in the synthesis of these pharmaceuticals, though the exact methods would depend on the specific drug being produced .
- Results : The results would be the successful synthesis of the desired pharmaceutical compound .
-
Atmospheric Chemistry
- Application Summary : Nitrophenols, including 4-Bromo-3-methyl-2-nitrophenol, are used in atmospheric chemistry studies to investigate the formation of nitrous acid (HONO) in the gas phase .
- Methods of Application : This compound is likely used in a flow tube photoreactor upon irradiation of ortho-nitrophenols .
- Results : The results would provide information about the formation of nitrous acid in the gas phase .
Safety And Hazards
Propriétés
IUPAC Name |
4-bromo-3-methyl-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-4-5(8)2-3-6(10)7(4)9(11)12/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNNJFUSAYWUFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517783 | |
| Record name | 4-Bromo-3-methyl-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-methyl-2-nitrophenol | |
CAS RN |
85598-12-5 | |
| Record name | 4-Bromo-3-methyl-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

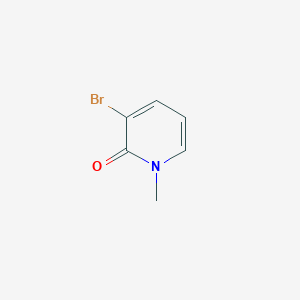
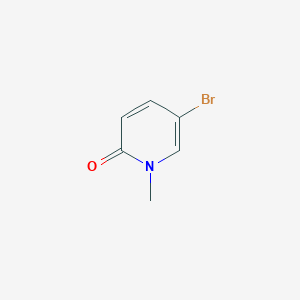
![6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B1282134.png)
![tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate](/img/structure/B1282135.png)
